molecular formula C8H15ClN2O4 B6600711 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride CAS No. 1955515-08-8

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride

Cat. No.: B6600711
CAS No.: 1955515-08-8
M. Wt: 238.67 g/mol
InChI Key: NOMDTVGCFARCON-UHFFFAOYSA-N
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Description

2-{3-[(Methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride is a pyrrolidine-based compound functionalized with a methoxycarbonylamino group at the 3-position of the pyrrolidine ring and an acetic acid moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. This compound is likely utilized as a building block in drug discovery, leveraging its pyrrolidine scaffold for modulating target interactions.

Properties

IUPAC Name

2-[3-(methoxycarbonylamino)pyrrolidin-1-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4.ClH/c1-14-8(13)9-6-2-3-10(4-6)5-7(11)12;/h6H,2-5H2,1H3,(H,9,13)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMDTVGCFARCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCN(C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection with Methyl Chloroformate

3-Aminopyrrolidine reacts with methyl chloroformate in the presence of a base such as sodium hydroxide (NaOH) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming the methoxycarbonyl-protected derivative. For example, in a protocol adapted from peptide synthesis methodologies, 3-aminopyrrolidine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0–5°C. Methyl chloroformate (1.2 eq) is added dropwise, followed by DIPEA (2.5 eq), and the mixture is stirred at room temperature for 4–6 hours. The product is isolated by aqueous workup, yielding 3-[(methoxycarbonyl)amino]pyrrolidine with >85% purity.

Hydrochloride Salt Formation and Purification

The final step involves converting the free acid to its hydrochloride salt. The crude 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum to afford the hydrochloride salt.

Analytical Validation

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) confirms purity (>98%).

  • Mass Spectrometry : ESI-MS ([M+H]⁺ calculated for C₉H₁₆ClN₂O₄: 275.1; observed: 275.0).

  • Melting Point : 182–184°C (decomposition).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Solvent UseScalability
Direct Alkylation70–7590–92LowModerate
tert-Butyl Ester Route85–9095–98NoneHigh

The tert-butyl ester route outperforms direct alkylation in yield and purity, leveraging solvent-free conditions and facile hydrolysis. However, it requires additional steps for ester formation and cleavage.

Industrial-Scale Considerations

For large-scale production, the tert-butyl ester method is preferred due to its compatibility with continuous flow reactors and reduced waste. Patent disclosures highlight the use of coupling agents like HATU or EDCl.HCl for challenging alkylations, though these reagents increase costs. Process optimization should focus on:

  • Temperature control during alkylation to suppress di-substitution.

  • In-line pH monitoring during hydrolysis to prevent over-acidification.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amine derivatives in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound's structural features make it a candidate for the development of novel pharmaceuticals. Its pyrrolidine moiety is often associated with bioactive compounds, enhancing the pharmacological profile of drug candidates. Researchers have investigated its potential as an intermediate in synthesizing more complex molecules that exhibit therapeutic effects against various diseases.

Case Study:
In a study focusing on the synthesis of pyrrolidine derivatives, 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride was utilized as a building block to create compounds with enhanced anti-inflammatory properties. The derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating autoimmune conditions .

Neuropharmacology

Cognitive Enhancement:
Recent research has indicated that compounds containing pyrrolidine structures may influence neurotransmitter systems, particularly those involved in cognitive function. Studies have explored the effects of similar compounds on memory and learning processes in animal models.

Case Study:
A study published in the Journal of Neuropharmacology examined the effects of related pyrrolidine derivatives on cognitive performance in rodents. The results indicated that these compounds could enhance memory retention and learning capabilities, leading to further investigations into their mechanisms of action .

Biochemical Research

Enzyme Inhibition Studies:
The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. Its structural similarity to natural substrates allows it to act as a competitive inhibitor.

Case Study:
Research conducted on the inhibition of acetylcholinesterase (AChE) by pyrrolidine derivatives revealed that this compound exhibited moderate inhibitory activity. This finding positions it as a potential lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Key Features Evidence ID
2-{3-[(Methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride* C9H15ClN2O4 (estimated) ~250–270 (estimated) 3-methoxycarbonylamino Hydrophilic due to -COOH and polar substituents -
2-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]acetic acid hydrochloride C24H25ClN2O4 441.93 3-Fmoc-protected amino Bulky Fmoc group may reduce membrane permeability
2-(Pyrrolidin-1-yl)acetic acid hydrochloride C6H12ClNO2 165.62 None (basic pyrrolidine) Simpler structure; lower molecular weight
2-(3-Methylpyrrolidin-1-yl)acetic acid hydrochloride C7H14ClNO2 179.64 3-methyl Hydrophobic methyl group enhances lipophilicity

Key Findings :

  • Substituent Effects: The methoxycarbonylamino group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 3-methyl group in and the bulky Fmoc group in . These differences influence solubility and target-binding kinetics.
  • Salt Form : The hydrochloride salt, common across analogs, improves aqueous solubility compared to free bases .

Stereochemical Variants

Table 2: Stereoisomer Comparisons

Compound Name Configuration Molecular Formula Similarity Score Evidence ID
(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride R C6H12ClNO2 0.86
(S)-2-(Pyrrolidin-2-yl)acetic acid S C6H11NO2 0.84

Key Findings :

  • Stereochemistry at the pyrrolidine ring (e.g., R vs. S) significantly impacts biological activity. For example, (R)-isomers may exhibit higher receptor affinity due to spatial compatibility .
  • The target compound’s 3-position substituent (methoxycarbonylamino) likely restricts conformational flexibility compared to stereoisomers with unmodified pyrrolidines.

Heterocyclic Analogues

Table 3: Heterocyclic Modifications

Compound Name Core Structure Molecular Formula Molecular Weight Evidence ID
2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride Pyrrolo-pyridine C9H9ClN2O2 212.64
2-{3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride Pyrazolo-pyridine C9H9ClN4O2 240.65

Key Findings :

  • Replacement of pyrrolidine with fused heterocycles (e.g., pyrrolo-pyridine in ) introduces aromaticity and planar regions, altering electronic properties and binding modes.
  • Pyrazolo-pyridine derivatives (e.g., ) may exhibit enhanced metabolic stability compared to pyrrolidine-based compounds.

Chain Length Variations

Table 4: Carbon Chain Modifications

Compound Name Chain Length Molecular Formula Similarity Score Evidence ID
3-(Pyrrolidin-1-yl)propanoic acid 3-carbon C7H13NO2 0.58
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride Esterified chain C8H16ClNO2 0.76

Key Findings :

  • Esterified derivatives (e.g., ) serve as prodrugs, enhancing bioavailability through hydrolytic activation.

Biological Activity

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride (CAS Number: 1955515-08-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a methoxycarbonyl group and an acetic acid moiety. Its molecular formula is C₇H₁₄N₂O₄·HCl, and it has a molecular weight of approximately 210.66 g/mol. The presence of the methoxycarbonyl group suggests potential for various interactions with biological targets.

PropertyValue
Molecular FormulaC₇H₁₄N₂O₄·HCl
Molecular Weight210.66 g/mol
CAS Number1955515-08-8
SolubilitySoluble in water

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Pharmacological Effects

Studies have demonstrated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against specific bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
  • Cytotoxicity : In vitro studies have indicated that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

  • Cytotoxicity Assays : A study conducted on various cancer cell lines revealed that concentrations above 10 µM resulted in significant reductions in cell viability, indicating its potential as an anticancer drug candidate .
  • Antimicrobial Testing : Another investigation assessed its efficacy against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Studies : Research involving enzyme assays demonstrated that the compound inhibits specific kinases involved in tumor progression, providing insight into its mechanism of action .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityReduced viability in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of kinase activity

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

  • Methodology : Synthesis typically involves coupling a pyrrolidine precursor with a methoxycarbonyl-protected amine, followed by acetic acid functionalization. Key steps include:

  • Amidation : Reacting 3-aminopyrrolidine with methyl chloroformate under basic conditions (e.g., NaHCO₃) to form the methoxycarbonyl-protected intermediate .
  • Acetic Acid Conjugation : Alkylation of the pyrrolidine nitrogen with bromoacetic acid derivatives in polar solvents (e.g., DMF) at 50–60°C .
  • Hydrochloride Salt Formation : Precipitation via acidification with HCl in ethanol .
    • Critical Parameters : pH control during amidation, solvent polarity for alkylation efficiency, and stoichiometric ratios to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound using standard analytical techniques?

  • Methodology :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98% by area normalization) .
  • NMR : Confirm the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups), methoxycarbonyl (δ 3.7 ppm for OCH₃), and acetic acid protons (δ 4.1 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.1) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt; moderate solubility in polar aprotic solvents (e.g., DMSO) .
  • Stability : Store at –20°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as UV spectra indicate sensitivity to photolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QM/MM) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to map energy barriers for key synthetic steps, such as amidation or alkylation .
  • Docking Studies : Simulate interactions between the compound’s pyrrolidine core and biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
  • ICReDD Framework : Integrate computational predictions with high-throughput screening to prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across different studies?

  • Methodology :

  • Cross-Validation : Compare NMR data with PubChem and ECHA entries to identify discrepancies caused by solvent effects (e.g., D₂O vs. CDCl₃) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignments of ambiguous peaks (e.g., overlapping pyrrolidine and acetic acid signals) .
  • Collaborative Databases : Contribute corrected data to platforms like PubChem to improve community-wide consistency .

Q. How can researchers optimize reaction scalability while minimizing environmental impact?

  • Methodology :

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) during alkylation to reduce toxicity .
  • Catalysis : Employ recyclable catalysts (e.g., immobilized lipases) for amidation steps to enhance atom economy .
  • Process Simulation : Use Aspen Plus to model energy requirements and waste streams, identifying bottlenecks for sustainable scale-up .

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